2-(2,5-dimethoxy-N-methylsulfonylanilino)acetamide
Overview
Description
2-(2,5-dimethoxy-N-methylsulfonylanilino)acetamide is a synthetic organic compound with the molecular formula C19H24N2O7S and a molecular weight of 424.5 g/mol. This compound is characterized by the presence of methoxy groups and a methylsulfonyl group attached to an aniline moiety, which is further connected to an acetamide group.
Preparation Methods
The synthesis of 2-(2,5-dimethoxy-N-methylsulfonylanilino)acetamide typically involves the reaction of 2,5-dimethoxyaniline with methylsulfonyl chloride to introduce the methylsulfonyl group. This intermediate is then reacted with chloroacetic acid or its derivatives to form the final acetamide product. The reaction conditions often require the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Chemical Reactions Analysis
2-(2,5-dimethoxy-N-methylsulfonylanilino)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones under strong oxidative conditions.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd/C), and various nucleophiles such as halides.
Scientific Research Applications
2-(2,5-dimethoxy-N-methylsulfonylanilino)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein interactions due to its structural features.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,5-dimethoxy-N-methylsulfonylanilino)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and methylsulfonyl groups play a crucial role in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific biological system being studied .
Comparison with Similar Compounds
Similar compounds to 2-(2,5-dimethoxy-N-methylsulfonylanilino)acetamide include:
N-(2,5-dimethoxyphenyl)acetamide: Lacks the methylsulfonyl group, which may result in different biological activities.
2,5-dimethoxy-N-(4-methylbenzylidene)aniline: Contains a benzylidene group instead of an acetamide group, leading to different chemical properties.
3,5-dimethoxybenzyl bromide: A simpler structure with only methoxy groups and a bromide, used in different synthetic applications.
Properties
IUPAC Name |
2-(2,5-dimethoxy-N-methylsulfonylanilino)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O5S/c1-17-8-4-5-10(18-2)9(6-8)13(7-11(12)14)19(3,15)16/h4-6H,7H2,1-3H3,(H2,12,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQZPPDOGYKZIQD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N(CC(=O)N)S(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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